(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate
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Overview
Description
(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is a compound that features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly significant in the field of peptide synthesis and medicinal chemistry due to its stability and reactivity.
Mechanism of Action
Target of Action
It’s known that the compound is involved in the transprotection of tertiary amines .
Mode of Action
The compound plays a crucial role in the N-dealkylation of hindered tertiary amines . It acts as an additive to effectively promote the exocyclic N–C hydrogenolysis of tertiary amines .
Biochemical Pathways
The compound is involved in the synthesis of Boc derivatives of amino acids . The process involves the formation of a transient charged carbamate as the plausible intermediate . This selective transprotection has enabled the development of a robust stereoselective methodology for the preparation of both enantiomers of 2-azanorbornane-3-exo-carboxylates by highly asymmetric aza-Diels–Alder reactions .
Pharmacokinetics
The compound’s molecular weight is 3524253 g/mol , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The compound’s action results in the effective promotion of the exocyclic N–C hydrogenolysis of tertiary amines . This leads to the formation of Boc derivatives of amino acids , which are crucial in various biochemical processes.
Action Environment
The conditions of the reactions have been studied to optimize and individualize the process of synthesizing boc derivatives of amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate typically involves the protection of the amino group using a tert-butoxycarbonyl group. This can be achieved through the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate can undergo several types of chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.
Common Reagents and Conditions
Trifluoroacetic Acid: Used for deprotection of the Boc group.
N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide: Used for peptide coupling reactions.
Major Products Formed
Free Amine: Formed upon deprotection of the Boc group.
Peptides: Formed through coupling reactions with other amino acids.
Scientific Research Applications
(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of protein structure and function through peptide synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-((tert-butoxycarbonyl)amino)-5-oxopentanoate: Lacks the dimethylamino group.
Benzyl 2-((tert-butoxycarbonyl)amino)-5-(methylamino)-5-oxopentanoate: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
(s)-Benzyl 2-((tert-butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoate is unique due to the presence of both the Boc-protected amine and the dimethylamino group, which confer specific reactivity and stability properties that are advantageous in peptide synthesis and other organic transformations .
Properties
IUPAC Name |
benzyl (2S)-5-(dimethylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O5/c1-19(2,3)26-18(24)20-15(11-12-16(22)21(4)5)17(23)25-13-14-9-7-6-8-10-14/h6-10,15H,11-13H2,1-5H3,(H,20,24)/t15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUAXRJKHHACRHI-HNNXBMFYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCC(=O)N(C)C)C(=O)OCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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